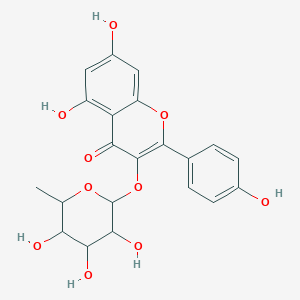
Kaempferol-3-O-rhamnoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Kaempferol-3-O-rhamnoside, also known as afzelin, is a naturally occurring flavonoid glycoside. It is derived from kaempferol, a well-known flavonoid found in various plants. This compound is recognized for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Kaempferol-3-O-rhamnoside can be synthesized using engineered microorganisms such as Escherichia coli. . By engineering the tyrosine biosynthesis pathway in E. coli, this compound can be produced from glucose .
Industrial Production Methods
Industrial production of this compound involves the use of biotechnological approaches, such as metabolic engineering of microorganisms. This method allows for the efficient and scalable production of the compound from renewable resources like glucose .
Chemical Reactions Analysis
Types of Reactions
Kaempferol-3-O-rhamnoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and catalysts. The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure optimal yields and product purity .
Major Products Formed
The major products formed from the reactions of this compound include various derivatives with enhanced biological activities. These derivatives are often evaluated for their potential therapeutic applications .
Scientific Research Applications
Kaempferol-3-O-rhamnoside has a wide range of scientific research applications:
Mechanism of Action
Kaempferol-3-O-rhamnoside exerts its effects through various molecular targets and pathways. It modulates signaling pathways involved in inflammation, oxidative stress, and cell proliferation. For instance, it can inhibit the activation of the NLRP3 inflammasome, reducing the production of pro-inflammatory cytokines . Additionally, it influences the calcium signaling pathway, which plays a crucial role in cellular processes .
Comparison with Similar Compounds
Kaempferol-3-O-rhamnoside is unique among flavonoid glycosides due to its specific rhamnose sugar moiety. Similar compounds include:
Kaempferol-3-O-rutinoside: Another flavonoid glycoside with similar biological activities but different sugar moieties.
Kaempferol-3-O-glucoside: A glycoside with a glucose moiety instead of rhamnose, exhibiting distinct pharmacological properties.
Kaempferol-3-O-α-L-(2″,4″-di-E-p-coumaroyl)-rhamnoside: A derivative with enhanced antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).
These compounds share structural similarities with this compound but differ in their specific sugar moieties and biological activities.
Properties
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O10/c1-8-15(25)17(27)18(28)21(29-8)31-20-16(26)14-12(24)6-11(23)7-13(14)30-19(20)9-2-4-10(22)5-3-9/h2-8,15,17-18,21-25,27-28H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSLMHZOJATCCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














